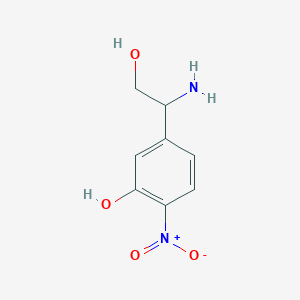

5-(1-Amino-2-hydroxyethyl)-2-nitrophenol

Description

Contextualization within Aminophenol and Nitrophenol Chemistry

To understand the subject compound, one must first appreciate the chemical families to which it belongs: aminophenols and nitrophenols. Aminophenols are aromatic compounds containing both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. These functionalities impart both basic and acidic characteristics, making them versatile intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. nih.govresearchgate.net The relative positions of the amino and hydroxyl groups significantly influence their reactivity and properties.

Nitrophenols are derivatives of phenol (B47542) containing one or more nitro (-NO2) groups. differencebetween.compediaa.comkajay-remedies.com The nitro group is strongly electron-withdrawing, which has a profound effect on the properties of the benzene ring and the hydroxyl group. differencebetween.comstackexchange.com Notably, this electron-withdrawing nature increases the acidity of the phenolic hydroxyl group compared to phenol itself. stackexchange.comwikipedia.org The position of the nitro group (ortho, meta, or para) relative to the hydroxyl group determines the extent of this effect and influences other properties like boiling point and solubility through mechanisms such as intramolecular hydrogen bonding. stackexchange.comquora.com

The compound 5-(1-amino-2-hydroxyethyl)-2-nitrophenol incorporates features from both classes. It possesses an ortho-nitrophenol core, suggesting increased acidity of the phenolic proton. It also contains an amino group as part of the ethanolamine (B43304) side chain. The interplay between the electron-withdrawing nitro group and the substituents on the benzene ring creates a unique electronic environment that is central to its chemical behavior and potential biological activity.

Table 1: Physicochemical Properties of the Core Moieties

| Property | Aminophenol (p-isomer) | Nitrophenol (o-isomer) |

|---|---|---|

| Formula | C6H7NO | C6H5NO3 |

| Molar Mass | 109.13 g/mol | 139.11 g/mol |

| Acidity (pKa) | ~10.3 (for -OH) | ~7.23 |

| Key Features | Electron-donating -NH2 group | Electron-withdrawing -NO2 group |

| Reactivity | Susceptible to oxidation | Influenced by nitro group's effect on the ring |

Structural Significance and Relationship to Bioactive Scaffolds

The structural architecture of this compound is highly significant because it is built upon the phenylethanolamine scaffold. wikipedia.org This framework is the backbone for a vast array of biologically active molecules, most notably the catecholamine neurotransmitters and hormones such as norepinephrine (B1679862) and epinephrine. mdpi.comnih.govyoutube.com These endogenous compounds are crucial for regulating numerous physiological processes, and their derivatives are widely used as therapeutic agents. nih.govbiomolther.org

The core structure consists of a benzene ring substituted with a hydroxyethylamino side chain [-CH(OH)-CH2-NH2]. This specific arrangement is critical for interaction with various biological receptors, particularly adrenergic receptors. wikipedia.orgnih.gov The hydroxyl group on the side chain and the amino group are often key binding points.

The subject compound can be viewed as a nitrated analog of octopamine (B1677172) or other related trace amines. wikipedia.orgnih.gov The introduction of a nitro group onto the phenyl ring dramatically alters the electronic properties of the scaffold. This modification can influence receptor binding affinity, selectivity, and metabolic stability. In chemical biology, such modifications are often intentionally made to create molecular probes to study receptor function, to develop new agonists or antagonists, or to investigate metabolic pathways. nih.gov The study of how nitration impacts the bioactivity of catecholamine-like structures is an active area of research. nih.gov The use of such modified scaffolds is a common strategy in drug discovery and the development of bioactive materials for tissue engineering. nih.govfrontiersin.org

Rationale for Comprehensive Academic Investigation

The rationale for a thorough investigation of this compound stems from several key areas:

Synthetic Utility : As a substituted aminophenol and nitrophenol, the compound serves as a valuable intermediate in organic synthesis. The functional groups—hydroxyl, amino, and nitro—can be selectively modified to create a library of more complex molecules. sigmaaldrich.comgoogle.com For example, the nitro group can be reduced to an amine, and the amino group can be acylated, providing pathways to diverse chemical structures. google.commdpi.com

Pharmacological Potential : Given its structural similarity to phenylethanolamine-based drugs and neurotransmitters, the compound is a candidate for pharmacological screening. nih.gov Researchers are interested in how the nitro substitution affects its interaction with biological targets like adrenergic or dopamine (B1211576) receptors. biomolther.org Nitrated derivatives of bioactive compounds are often studied to explore structure-activity relationships and to develop novel therapeutic agents. mdpi.com

Molecular Probe Development : The nitroaromatic group can serve as a useful spectroscopic or electrochemical tag. This makes the compound a potential tool for developing molecular probes to study biological systems. For instance, nitrated compounds are sometimes used in assays or as precursors to fluorescent molecules.

Intermediate in Metabolite Studies : The nitration of endogenous molecules like catecholamines can occur under certain physiological or pathological conditions, such as those involving nitric oxide and its derivatives. nih.gov Studying synthetic nitrated analogs like this compound helps in identifying and understanding the biological consequences of such metabolic transformations. cdc.gov

Overview of Research Trajectories and Unaddressed Questions

Current research involving structures related to this compound is proceeding along several trajectories. A significant amount of work focuses on the synthesis of derivatives for various applications. For instance, related aminonitrophenols are used as precursors for azo dyes, hair colorants, and anticonvulsant agents. sigmaaldrich.comnih.govwho.int

However, specific research on this compound itself is not extensively documented in mainstream literature, suggesting it may be a novel compound or a specialized intermediate. This leads to several unaddressed questions that form the basis for future investigation:

Definitive Synthesis and Characterization : While synthetic routes can be proposed based on standard organic chemistry reactions like the nitration of a corresponding phenylethanolamine precursor, detailed studies on optimized synthesis, purification, and full spectroscopic characterization are needed. organic-chemistry.org

Biological Activity Profile : The compound's pharmacological profile is largely unknown. Comprehensive screening is required to determine if it has any agonist or antagonist activity at key receptors and to understand its potential as a bioactive agent.

Metabolic Fate : How the compound is processed by metabolic enzymes is an open question. Studies on its biotransformation, including the potential reduction of the nitro group or conjugation of the hydroxyl groups, are necessary to understand its behavior in a biological context. cdc.gov

Physicochemical Properties : A detailed investigation of its physical properties, such as its precise pKa values, solubility in different solvent systems, and crystal structure, would provide a foundational understanding for its application in both chemistry and biology.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

5-(1-amino-2-hydroxyethyl)-2-nitrophenol |

InChI |

InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-7(10(13)14)8(12)3-5/h1-3,6,11-12H,4,9H2 |

InChI Key |

GVGFAMRFVGVGSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 5 1 Amino 2 Hydroxyethyl 2 Nitrophenol

Established Synthetic Pathways for Nitrophenol and Amino Alcohol Derivatives

The construction of 5-(1-amino-2-hydroxyethyl)-2-nitrophenol can be approached by combining well-established methods for the synthesis of nitrophenols and vicinal amino alcohols. These pathways often involve multi-step sequences that build the molecule by forming the aromatic core first, followed by the elaboration of the amino alcohol side chain, or vice-versa.

Multi-step synthesis provides a logical and controllable route to complex molecules by assembling them piece by piece. For the target compound, a common retrosynthetic analysis would disconnect the molecule into a substituted nitrophenol precursor and a two-carbon side chain.

A plausible synthetic route could start from a more readily available substituted phenol (B47542). For instance, processes for synthesizing 2-amino-5-nitrophenol (B90527) are documented, often starting from o-aminophenol. researchgate.netresearchgate.net One such method involves a three-step sequence of cyclocondensation, nitration, and hydrolysis. researchgate.net

Example Synthetic Pathway for a Precursor:

Cyclocondensation: o-Aminophenol is reacted with urea, typically at elevated temperatures (e.g., 115°C), to form a benzoxazolone intermediate. researchgate.netgoogle.com

Nitration: The benzoxazolone intermediate is then nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature (e.g., 40°C) to introduce the nitro group at the desired position, yielding 6-nitrobenzoxazolone. researchgate.netresearchgate.net

Once the 2-amino-5-nitrophenol core is obtained, the (1-amino-2-hydroxyethyl) side chain can be introduced. A common method for this is the Friedel-Crafts acylation, followed by reduction and subsequent chemical modifications.

Elaboration of the Side Chain:

Acylation: The amino group of 2-amino-5-nitrophenol would first be protected (e.g., as an amide) to prevent side reactions. The protected nitrophenol could then undergo Friedel-Crafts acylation with a reagent like 2-chloroacetyl chloride to introduce a keto group at the para position relative to the hydroxyl group.

Reduction: The resulting ketone is then reduced. A stereoselective reduction would be necessary to form the chiral alcohol.

Amination: The chloride can be displaced with an amino group (or a precursor like azide (B81097) followed by reduction).

Deprotection: Finally, removal of the protecting group on the aromatic amine would yield the target molecule.

The nitration of phenols is a critical step in many syntheses. Controlling the regioselectivity (ortho vs. para substitution) is crucial. While direct nitration of phenol often yields a mixture of ortho- and para-nitrophenols, various strategies can improve selectivity. paspk.orgstackexchange.com The use of catalysts like H-β or γ-alumina has been shown to favor the formation of o-nitrophenol. researchgate.net For instance, using an H-β catalyst can result in 92% conversion of phenol with 78% selectivity for the ortho isomer. researchgate.net

| Catalyst | Substrate Conversion (%) | o-Nitrophenol Selectivity (%) | p-Nitrophenol Selectivity (%) |

|---|---|---|---|

| H-β | 92 | 78 | 14 |

| γ-Alumina | 90 | 74 | 16 |

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional organic synthesis, particularly for creating chiral centers. nih.gov These methods operate under mild conditions and can provide high enantiomeric purity, which is crucial for pharmacologically active compounds. nih.govnih.gov

For the synthesis of the chiral amino alcohol moiety, several enzymatic strategies are available:

Engineered Amine Dehydrogenases (AmDHs): AmDHs can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity (>99% ee). frontiersin.org This approach is advantageous as it uses inexpensive ammonia (B1221849) as the amino donor and avoids heavy metal catalysts. frontiersin.org

Dioxygenases and Decarboxylases: An enzymatic cascade reaction can be employed to synthesize chiral amino alcohols from readily available amino acids like L-lysine. nih.govnih.gov This involves a regio- and diastereoselective oxidation of a C-H bond by a dioxygenase, followed by the cleavage of the carboxylic acid group by a decarboxylase, yielding optically enriched amino alcohols with high yields (93% to >95%). nih.govnih.gov

Biocatalytic Hydrogenation: Enzymes can also be used for nitration or the reduction of nitro groups. For example, a carbon-supported NiFe hydrogenase can be used for the chemoselective hydrogenation of aromatic nitro compounds to the corresponding anilines under mild, aqueous conditions, tolerating a wide range of other functional groups. chemrxiv.org While this is a reduction, enzymatic nitration methods are also being explored, often involving cofactor-dependent enzymes that use nitrite (B80452) or nitric oxide as the nitro source. acs.org

Achieving the correct spatial arrangement of atoms is a central challenge in synthesizing molecules with multiple functional groups and chiral centers.

Regioselectivity: The relative positions of the nitro, hydroxyl, and aminoethyl groups on the aromatic ring are critical. The hydroxyl group of a phenol is a strongly activating, ortho-para directing group in electrophilic aromatic substitution. nih.gov Therefore, direct nitration tends to place the nitro group at the ortho or para position. To achieve the desired 2-nitro substitution pattern relative to the hydroxyl group, the synthetic strategy must be carefully designed. Using directing groups or specialized catalytic systems can enhance regiocontrol. nih.govrsc.org For example, electrochemical methods have been developed for the regioselective synthesis of nitroacetaminophen derivatives by oxidizing acetaminophen (B1664979) in the presence of a nitrite ion. nih.gov

Stereoselectivity: The side chain contains a stereocenter at the carbon bearing the amino and hydroxyl groups. The synthesis of enantiomerically pure vicinal amino alcohols is a well-researched area. diva-portal.org Key strategies include:

Substrate-Controlled Synthesis: Starting with a chiral precursor, such as an amino acid, allows the inherent chirality to direct the formation of new stereocenters. diva-portal.org

Auxiliary-Controlled Synthesis: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. The auxiliary is removed in a later step. diva-portal.org

Catalyst-Controlled Synthesis: Chiral catalysts are used to create the desired stereoisomer from a prochiral substrate. A prominent example is the Sharpless asymmetric aminohydroxylation, which can directly introduce amino and hydroxyl groups across a double bond with high enantioselectivity, although it can sometimes suffer from regioselectivity issues. diva-portal.org

A modern approach involves electrocatalytic radical cross-couplings using a serine-derived chiral carboxylic acid, which enables streamlined and stereoselective access to a diverse range of enantiopure amino alcohols. nih.gov

Functional Group Modifications and Analog Synthesis of the Core Structure

Derivatization of the core structure of this compound at its reactive functional groups—the primary amine and the two hydroxyl groups—is essential for creating analogs with potentially modulated properties.

The primary amino group is a versatile handle for chemical modification. It can act as a nucleophile in a variety of reactions.

Acylation: The amino group can be readily acylated by reacting with acid anhydrides (e.g., acetic anhydride) or acyl chlorides to form amides. libretexts.org Fluorinated acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) are also commonly used, which can enhance detectability in certain analytical methods like gas chromatography. libretexts.org

Alkylation: Nucleophilic substitution reactions with alkyl halides (e.g., propargyl bromide) can introduce alkyl groups onto the nitrogen atom. acs.org

Urea/Carbamate Formation: Reaction with isocyanates or reagents like carbodiimidazole leads to the formation of ureas and carbamates, respectively. acs.org

Derivatization for Analysis: For analytical purposes, especially for chiral separation via HPLC, the amino group is often derivatized with chiral reagents like o-phthaldialdehyde (OPA) in combination with a chiral mercaptan (e.g., N-acetyl-L-cysteine). nih.gov This converts the enantiomeric amino alcohol into diastereomers that can be separated on a standard reversed-phase column. nih.gov

| Reaction Type | Reagent Example | Functional Group Formed | Purpose |

|---|---|---|---|

| Acylation | Acetic Anhydride | Amide | Analog Synthesis, Protection |

| Alkylation | Propargyl Bromide | Secondary/Tertiary Amine | Analog Synthesis |

| Carbamate Formation | Carbodiimidazole | Carbamate | Analog Synthesis |

| Analytical Tagging | o-Phthaldialdehyde/Chiral Thiol | Diastereomeric Isoindole | Chiral HPLC Analysis |

The molecule contains two distinct hydroxyl groups: a phenolic hydroxyl and a secondary aliphatic alcohol. The phenolic hydroxyl is more acidic than a typical alcohol and its reactivity can be different. wikipedia.org

Esterification: Both hydroxyl groups can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. libretexts.orgwikipedia.org Reagents like benzoyl chloride are often used to convert hydroxyl groups into benzoate (B1203000) esters. libretexts.org

Etherification (Alkylation): The hydroxyl groups can be converted into ethers. For the phenolic hydroxyl, this is often achieved under basic conditions (e.g., using sodium hydroxide) followed by reaction with an alkylating agent like dimethyl sulfate (B86663) for methylation. mdpi.com This selective blocking of the phenolic hydroxyl can be used to investigate its role in molecular interactions or to prevent it from interfering in subsequent reactions. mdpi.com

Silylation: For analytical purposes, particularly gas chromatography, active hydrogens on hydroxyl groups are often displaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This reaction increases the thermal stability and volatility of the analyte. libretexts.org

The differential reactivity of the phenolic versus the secondary alcohol hydroxyl group can be exploited to achieve selective modification by carefully choosing reaction conditions.

Nitrophenol Ring System Alterations for Structure-Activity Exploration

The nitrophenol ring system of this compound is a critical determinant of its biological activity. Alterations to this core structure, including the position and nature of substituents, can provide valuable insights into its mechanism of action and guide the design of derivatives with modified properties.

Systematic modifications to the nitrophenol ring can be explored to probe the structure-activity relationships (SAR). Key areas of alteration include:

Position of the Nitro Group: The current placement of the nitro group at the 2-position, ortho to the hydroxyl group, influences the electronic properties and potential for intramolecular hydrogen bonding. Shifting the nitro group to the meta or para positions would significantly alter the electronic distribution and steric environment of the molecule. For instance, the acidity of the phenolic hydroxyl group is influenced by the position of the electron-withdrawing nitro group. The order of acidity in monosubstituted nitrophenols is generally para > ortho > meta. testbook.com This change in acidity could impact receptor binding or metabolic stability.

Substitution on the Aromatic Ring: The introduction of additional substituents on the aromatic ring can modulate the lipophilicity, electronic nature, and steric bulk of the compound. Halogenation (e.g., with fluorine, chlorine, or bromine) at various positions can enhance binding affinity or alter metabolic pathways. Alkyl or alkoxy groups can be introduced to probe steric tolerance and hydrophobic interactions within a biological target. Studies on related nitro-aromatic compounds have shown that the position and steric bulk of substituents can dramatically affect their biological activity. researchgate.net For example, in a series of nitro-substituted phenyl thioethers, the nature of the substituent was found to influence mutagenic potency. researchgate.net

Replacement of the Nitro Group: The nitro group can be replaced with other electron-withdrawing groups, such as a cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) group, to investigate the importance of the nitro functionality itself. These groups mimic the electron-withdrawing nature of the nitro group to varying degrees and can help to dissect electronic from steric effects.

Modification of the Hydroxyl Group: The phenolic hydroxyl group is a key site for interaction with biological targets. It can be converted to an ether or an ester to assess the importance of the hydrogen-bonding donor capability of this group. Such derivatization can also impact the compound's pharmacokinetic properties. nih.gov

A systematic exploration of these modifications, coupled with robust biological evaluation, can lead to a comprehensive understanding of the SAR for this class of compounds. The findings can then be used to design new derivatives with improved potency, selectivity, or pharmacokinetic profiles.

Below is an interactive data table summarizing potential modifications to the nitrophenol ring and the rationale for their investigation in SAR studies.

| Modification Type | Specific Alteration | Rationale for Investigation |

| Nitro Group Position | Move NO2 to meta-position | Alter electronic effects and acidity. |

| Move NO2 to para-position | Investigate impact of maximal resonance effect. | |

| Ring Substitution | Introduce Halogen (F, Cl, Br) | Modulate lipophilicity and electronic character. |

| Introduce Alkyl/Alkoxy group | Probe steric and hydrophobic interactions. | |

| Nitro Group Replacement | Replace with Cyano (-CN) | Evaluate the necessity of the nitro group's specific properties. |

| Replace with Trifluoromethyl (-CF3) | Mimic electron-withdrawing nature with different sterics. | |

| Hydroxyl Group Derivatization | Convert to Ether (-OR) | Assess the role of the hydrogen bond donor. |

| Convert to Ester (-OCOR) | Modify prodrug potential and pharmacokinetics. |

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are invaluable tools for elucidating its mechanism of action, metabolic fate, and receptor binding kinetics. The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows for the tracking of the molecule in biological systems without altering its fundamental chemical properties.

Deuterium Labeling:

Deuterium labeling is a common strategy to investigate metabolic pathways and to enhance the pharmacokinetic profile of a drug by exploiting the kinetic isotope effect. For phenylethanolamine derivatives, deuterium can be strategically incorporated at various positions. A general method for synthesizing deuterium-labeled phenylethanolamine β-receptor agonists involves a three-step reaction sequence: Friedel-Crafts acylation, nucleophilic substitution, and reduction. google.com This approach can be adapted to introduce deuterium at specific sites on the aromatic ring or the ethylamine (B1201723) side chain. For instance, using deuterated reagents during the reduction step can lead to deuterium incorporation at the benzylic and amino-bearing carbons. Palladium-catalyzed hydrogen-deuterium exchange reactions in the presence of D₂O are also effective for labeling specific positions, such as the benzylic CH₂ group in aniline (B41778) derivatives. mdpi.com

Carbon-13 and Nitrogen-15 Labeling:

Carbon-13 and nitrogen-15 labeling are particularly useful for nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies to probe ligand-receptor interactions and to trace metabolic pathways. The synthesis of ¹³C- or ¹⁵N-labeled this compound would require the use of appropriately labeled starting materials. For example, the synthesis could start from a ¹³C-labeled phenol or nitrobenzene (B124822) derivative. The introduction of a ¹⁵N-labeled amino group can be achieved by using a ¹⁵N-labeled amine in the final steps of the synthesis. The synthesis of stable isotope-labeled 2-phenylethylamine hallucinogens has been reported, demonstrating the feasibility of incorporating multiple ¹³C and ¹⁵N atoms into such structures. google.com

The following table outlines potential isotopic labeling strategies and their applications in mechanistic studies.

| Isotope | Position of Labeling | Synthetic Strategy | Application in Mechanistic Studies |

| Deuterium (²H) | Ethyl side-chain | Reduction of a ketone precursor with a deuterated reducing agent. | Probing metabolic "soft spots" and the kinetic isotope effect. |

| Aromatic ring | H-D exchange reactions catalyzed by a transition metal. | Investigating aromatic metabolism and receptor interactions. | |

| Carbon-13 (¹³C) | Phenyl ring carbons | Starting from a ¹³C-labeled phenol or nitrobenzene. | NMR studies of ligand-receptor binding and conformational changes. |

| Ethyl side-chain | Using ¹³C-labeled acetylating agents in a Friedel-Crafts reaction. | Tracing the carbon skeleton through metabolic pathways using MS. | |

| Nitrogen-15 (¹⁵N) | Amino group | Nucleophilic substitution with a ¹⁵N-labeled amine. | Following the fate of the amino group in metabolism and binding studies. |

The synthesis of these isotopic analogs, while often challenging, provides crucial information that is difficult to obtain through other means. These labeled compounds are essential for detailed pharmacokinetic studies, in vivo imaging, and for gaining a deeper understanding of the molecular interactions that govern the biological activity of this compound.

Molecular Mechanisms of Action and Biochemical Interactions of 5 1 Amino 2 Hydroxyethyl 2 Nitrophenol in Model Systems

Ligand-Target Interaction Profiling

The initial step in characterizing a novel compound like 5-(1-Amino-2-hydroxyethyl)-2-nitrophenol involves identifying its molecular targets and quantifying the affinity and selectivity of these interactions. wisdomlib.org This process, known as ligand-target interaction profiling, is foundational to understanding a compound's pharmacological effects.

Identification of Putative Molecular Receptors and Enzymes

To identify the potential molecular partners of this compound, a combination of computational and experimental approaches would be utilized.

Computational Approaches:

Molecular Docking and Virtual Screening: In silico methods are instrumental in predicting the binding of a ligand to a library of known protein structures. wisdomlib.orgfrontiersin.org By simulating the interaction between this compound and various receptors and enzymes, potential targets can be ranked based on predicted binding affinity and compatibility of the binding site. frontiersin.orgnih.gov This approach can provide initial hypotheses about the compound's biological targets. nih.govnih.gov

Experimental Approaches:

Affinity Purification-Mass Spectrometry (AP-MS): This technique involves immobilizing the compound on a solid support and exposing it to a complex mixture of proteins (e.g., a cell lysate). Proteins that bind to the compound can be isolated and subsequently identified using mass spectrometry.

Thermal Proteome Profiling (TPP): TPP assesses the thermal stability of thousands of proteins in the presence of the compound. nih.gov A shift in the melting temperature of a protein upon ligand binding can indicate a direct interaction. nih.gov

The hypothetical results of a preliminary computational screening are presented in Table 1.

| Target Class | Specific Target Example | Docking Score (kcal/mol) | Predicted Interaction Type |

|---|---|---|---|

| G-Protein Coupled Receptor | Adrenergic Receptor Beta-2 | -8.5 | Hydrogen bonding, Pi-cation |

| Kinase | Epidermal Growth Factor Receptor | -7.9 | Hydrogen bonding, Hydrophobic |

| Ion Channel | Voltage-gated sodium channel | -7.2 | Electrostatic, van der Waals |

Binding Affinity and Selectivity Studies in Recombinant Systems

Once putative targets are identified, the next step is to validate these interactions and quantify the binding affinity and selectivity using in vitro assays with purified recombinant proteins. raybiotech.comtandfonline.comnih.gov

Methodology:

Recombinant Protein Expression and Purification: The genes encoding the putative target proteins are cloned and expressed in host systems like E. coli, yeast, or mammalian cells to produce large quantities of the protein. novateinbio.comresearchgate.net The proteins are then purified to homogeneity.

Ligand Binding Assays: These assays measure the direct interaction between the compound and the purified protein. giffordbioscience.comwikipedia.orgbmglabtech.com Common techniques include:

Radioligand Binding Assays: A radioactively labeled version of a known ligand for the target is used in a competition assay with this compound. revvity.com The ability of the compound to displace the radioligand is measured to determine its binding affinity (Ki). giffordbioscience.com

Fluorescence-Based Assays: Techniques like fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET) can be used to monitor the binding event in real-time. findlight.netnih.gov

The data from these studies would yield key parameters such as the dissociation constant (Kd) and the inhibition constant (Ki), which are measures of binding affinity. giffordbioscience.com Selectivity is determined by comparing the binding affinity of the compound across a panel of related and unrelated targets.

An illustrative dataset for binding affinity and selectivity is shown in Table 2.

| Target | Binding Affinity (Ki, nM) | Selectivity vs. Primary Target |

|---|---|---|

| Adrenergic Receptor Beta-2 (Primary Target) | 50 | - |

| Adrenergic Receptor Beta-1 | 500 | 10-fold |

| Dopamine (B1211576) Receptor D2 | >10,000 | >200-fold |

| Serotonin Receptor 5-HT2A | >10,000 | >200-fold |

Allosteric Modulation and Orthosteric Binding Site Characterization

It is crucial to determine whether this compound binds to the primary (orthosteric) binding site of its target, where the endogenous ligand binds, or to a secondary (allosteric) site. quora.comresearchgate.netnih.gov Allosteric modulators can offer greater selectivity and novel pharmacological profiles. nih.gov

Characterization Methods:

Kinetic Binding Assays: The effect of the compound on the association and dissociation rates of a known orthosteric ligand can reveal an allosteric mechanism.

Functional Assays: In the presence of the endogenous agonist, a competitive antagonist (binding to the orthosteric site) will shift the agonist's dose-response curve to the right, whereas an allosteric modulator may alter the maximal response or the potency of the agonist in a non-competitive manner.

Structural Biology: Techniques such as X-ray crystallography or cryo-electron microscopy can provide a direct visualization of the compound bound to its target, definitively identifying the binding site.

Cellular Signaling Cascade Interventions (in vitro, non-human cell lines)

Following the characterization of direct ligand-target interactions, the functional consequences of this binding are investigated in cellular models.

G-Protein Coupled Receptor (GPCR) Pathway Analysis

If this compound is found to bind to a GPCR, its effect on the downstream signaling pathways would be assessed. nih.gov

Common Assays:

Second Messenger Assays: The production of intracellular second messengers, such as cyclic AMP (cAMP) for Gs and Gi-coupled receptors, or the mobilization of intracellular calcium for Gq-coupled receptors, are measured in response to the compound. researchgate.net

G-Protein Activation Assays: The direct activation of G-proteins by the receptor can be monitored using techniques like GTPγS binding assays.

Receptor-Effector Engagement Assays: Bioluminescence resonance energy transfer (BRET) and Förster resonance energy transfer (FRET) assays can be used to monitor the interaction between the GPCR and its downstream signaling partners, such as G-proteins or β-arrestins, in living cells. researchgate.netnih.govrsc.org

A hypothetical dose-response curve for GPCR activation is presented in Table 3.

| Assay | Cell Line | Potency (EC50, nM) | Efficacy (% of control agonist) |

|---|---|---|---|

| cAMP Accumulation | HEK293 expressing Adrenergic Receptor Beta-2 | 150 | 85% (Partial Agonist) |

Kinase Inhibition and Activation Profiling

If a kinase is identified as a primary target, the compound's effect on its enzymatic activity would be determined. bmglabtech.com

Methodology:

In Vitro Kinase Assays: These assays measure the transfer of a phosphate (B84403) group from ATP to a substrate (a peptide or protein) by the kinase. protocols.iospringernature.comnih.gov The effect of this compound on this reaction is quantified. bmglabtech.comprotocols.io

Radiometric Assays: These assays use radioactively labeled ATP ([γ-32P]-ATP) and measure the incorporation of the radiolabel into the substrate. nih.govrevvity.com

Fluorescence/Luminescence-Based Assays: These methods detect either the consumption of ATP or the generation of ADP, or use antibodies that specifically recognize the phosphorylated substrate. researchgate.net

The compound would be screened against a large panel of kinases to determine its selectivity profile. A potent and selective kinase inhibitor could be a valuable research tool or therapeutic lead.

An example of data from a kinase inhibition profile is shown in Table 4.

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

|---|---|---|

| Epidermal Growth Factor Receptor | 95% | 80 |

| Src Tyrosine Kinase | 20% | >10,000 |

| Protein Kinase A | 5% | >10,000 |

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound's Biochemical Profile

A thorough review of scientific literature and chemical databases reveals a significant gap in the available research on the specific biochemical and molecular activities of the compound this compound. Despite extensive searches for data pertaining to its effects on second messenger systems, enzymatic interactions, and gene expression, no specific studies detailing these mechanisms of action were identified. Consequently, a detailed article structured around the requested scientific outline cannot be generated at this time due to the absence of foundational research findings.

The requested analysis was to include an in-depth examination of:

Second Messenger System Regulation: Specifically, the compound's influence on critical signaling molecules such as cyclic AMP (cAMP) and calcium ions (Ca2+).

Enzymatic Reaction Kinetics and Inhibition: This would involve a detailed look at substrate specificity, turnover rates, and the nature of its inhibitory actions on enzymes.

Gene Expression and Transcriptional Regulation: An investigation into how this compound might alter gene activity in non-human, in vitro models.

The lack of available data on these specific topics for this compound makes it impossible to provide a scientifically accurate and informative article that adheres to the requested structure and content requirements. While general information on related nitrophenol compounds exists, extrapolating such data to the specific molecule would be scientifically unsound and speculative.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the molecular mechanisms of action and biochemical interactions of this compound. Until such research is conducted and published in peer-reviewed literature, a comprehensive and factual analysis as requested remains unattainable.

Preclinical Pharmacological and Biological Activities of 5 1 Amino 2 Hydroxyethyl 2 Nitrophenol in Non Human Models

In Vitro Cellular Assays and Phenotypic Screening

There is no available information regarding the activity of 5-(1-Amino-2-hydroxyethyl)-2-nitrophenol in non-human in vitro cellular assays.

Cell-Based Receptor Activation/Inhibition Assays

No studies have been published that investigate the ability of this compound to activate or inhibit any specific cellular receptors.

Cellular Pathway Analysis in Non-Human Cell Lines

Data on the effects of this compound on cellular pathways in any non-human cell lines are not available in the current scientific literature.

Investigation of Specific Cellular Responses (e.g., differentiation, migration)

There are no research findings that describe the influence of this compound on specific cellular responses such as differentiation or migration.

In Vivo Studies in Animal Models (non-human, non-clinical)

No in vivo studies in non-human animal models have been reported for this compound.

Acute and Subacute Pharmacodynamic Investigations in Rodent Models

Information regarding the acute or subacute pharmacodynamic effects of this compound in rodent models is not available.

Advanced Analytical and Spectroscopic Methodologies for the Study of 5 1 Amino 2 Hydroxyethyl 2 Nitrophenol

Chromatographic Techniques for Research Sample Analysis

Chromatography is a cornerstone for the separation and quantification of 5-(1-Amino-2-hydroxyethyl)-2-nitrophenol and its related substances in research samples. The polarity imparted by the hydroxyl, amino, and nitro groups, along with its chirality, dictates the selection and development of appropriate chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its non-volatile and polar nature. Method development typically focuses on reversed-phase chromatography, utilizing a C18 stationary phase.

The development of a robust HPLC method requires careful optimization of several parameters:

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used. The pH of the aqueous phase is critical to control the ionization state of the amino and phenolic groups, thereby influencing retention time and peak shape.

Column Temperature: Maintaining a constant column temperature (e.g., 40°C) ensures reproducible retention times. pom.go.id

Flow Rate: A typical flow rate of around 1.0 mL/minute is often employed to achieve good separation within a reasonable timeframe. pom.go.id

Detection: A Photo Diode Array (PDA) detector is highly effective, allowing for the simultaneous monitoring of multiple wavelengths and spectral confirmation of the peak identity.

Validation of the developed HPLC method is essential to ensure its reliability for quantitative analysis. nih.gov This process, guided by international standards, involves assessing several key parameters. For instance, a study on the related compound 2-amino-5-nitrophenol (B90527) (2A5NP) demonstrated an HPLC method with good linearity (r² = 0.9992–0.9999), high accuracy (93.1–110.2%), and good precision (1.1–8.1%). nih.govnih.gov Similarly, a validated method for 4-amino-3-nitrophenol (B127093) showed excellent linearity (r² = 1.0), precision (RSD < 2%), and recovery (99.06-101.05%). pom.go.id

Table 1: Key Parameters for HPLC Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak should be well-resolved from other peaks (Resolution > 1.5). pom.go.id |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. nih.govresearchgate.net |

| Accuracy | The closeness of the test results to the true value. | Recovery typically within 80-120%. researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. nih.gov |

Direct analysis of polar, non-volatile compounds like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. researchgate.net The presence of active hydrogen atoms in the hydroxyl and amino groups can lead to poor peak shape and interactions with the GC system. researchgate.netresearchgate.net Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. researchgate.netmdpi.com

Common derivatization strategies include:

Silylation: This is a popular method where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. mdpi.comresearchgate.net

Acylation: This involves reacting the analyte with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride to form ester and amide derivatives. mdpi.com

Alkylation: This can be used to convert acidic protons, such as the one on the phenolic group, into ethers.

Once derivatized, GC-MS analysis provides high separation efficiency and definitive identification based on both the retention time and the mass spectrum. news-medical.net The mass spectrum of the derivative will show characteristic fragment ions that can be used for structural confirmation and quantification in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. researchgate.netmdpi.com This approach is widely used for the analysis of various nitrophenols and amino acids in environmental and biological samples. researchgate.netmdpi.commdpi.com

Table 2: Common Derivatizing Agents for GC-MS Analysis of Polar Compounds

| Derivatizing Agent | Abbreviation | Target Functional Groups | Derivative Formed |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH₂, -COOH | Trimethylsilyl (TMS) ether/amine/ester |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH₂, -COOH | tert-Butyldimethylsilyl (t-BDMS) ether/amine/ester |

| Acetic Anhydride | -OH, -NH₂ | Acetyl ester/amide | |

| Ethyl Chloroformate | ECF | -NH₂, -COOH | Ethoxycarbonyl derivative |

The presence of a stereocenter at the carbon atom bearing the amino and hydroxyl groups means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and the assessment of enantiomeric purity are critical. unife.it Chiral HPLC is the most widely used technique for this purpose. mdpi.comphenomenex.com

Enantiomeric separation is achieved by using a Chiral Stationary Phase (CSP). nih.gov These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. scas.co.jp

Commonly used CSPs for separating chiral amines and alcohols include:

Polysaccharide-based CSPs: These are the most versatile and widely used CSPs, consisting of cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica (B1680970) support. mdpi.comwindows.net They can be used in normal-phase, reversed-phase, or polar organic modes.

Protein-based CSPs: Columns with immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP) or cellobiohydrolase (CBH), are effective for separating chiral drugs, particularly basic compounds. unife.it

Macrocyclic antibiotic CSPs: Phases based on antibiotics like teicoplanin or vancomycin (B549263) are effective for separating chiral amino acids and related compounds.

The development of a chiral separation method involves screening different CSPs and mobile phases to find the optimal conditions for resolution. phenomenex.com Once a separation is achieved, the method can be used to determine the enantiomeric excess (ee) of a sample, providing a quantitative measure of its optical purity. mdpi.comnih.gov

Advanced Spectroscopic Characterization for Molecular Interactions and Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of this compound, particularly for identifying its metabolites or adducts formed through interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structure determination of organic molecules, including metabolites and adducts. unl.edunih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. nih.gov

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule.

2D NMR Experiments: These are crucial for establishing the complete molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of a molecule. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which helps in determining stereochemistry.

In the context of studying this compound, NMR would be used to identify the exact site of metabolic modification (e.g., hydroxylation of the aromatic ring, N-acetylation, or conjugation with glucuronic acid or sulfate). chromatographyonline.com By comparing the NMR spectra of a metabolite with that of the parent compound, structural changes can be precisely mapped. nih.gov

Table 3: Common NMR Experiments for Structural Elucidation

| Experiment | Information Provided | Application for Metabolite/Adduct Identification |

| ¹H NMR | Chemical shifts, coupling constants, and integrals of protons. | Identify changes in the proton environment due to metabolic modification. |

| COSY | Shows ¹H-¹H spin-spin coupling networks. | Establish proton connectivity in the modified parts of the molecule. |

| HSQC | Correlates protons to their directly attached carbons. | Assign ¹³C chemical shifts and confirm C-H bonds. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connect molecular fragments, e.g., linking a conjugate group (like glucuronide) to the parent molecule. |

| NOESY | Identifies protons that are close in space. | Determine the relative stereochemistry of the molecule or adduct. |

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful technique for metabolite profiling and identification. ijpras.com Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide highly accurate mass measurements (typically with <5 ppm error). chromatographyonline.comnih.gov

The key advantages of HRMS in metabolite studies are:

Elemental Composition Determination: The accurate mass measurement allows for the unambiguous determination of the elemental formula of the parent ion and its metabolites. nih.govthermofisher.com This makes it possible to identify the type of biotransformation by calculating the mass difference between the metabolite and the parent drug (e.g., +15.9949 Da for oxidation). chromatographyonline.com

Metabolite Profiling: LC-HRMS can screen biological samples (e.g., plasma, urine, microsomes) for all potential metabolites in an untargeted manner.

Fragmentation Analysis (MS/MS): By inducing fragmentation of the metabolite ion and analyzing the resulting product ions (also at high resolution), valuable structural information can be obtained. ijpras.com Comparing the fragmentation pattern of a metabolite to that of the parent compound helps to pinpoint the site of modification. For example, a modification on the aromatic ring would result in a mass shift in fragment ions containing the ring, while fragments from the side chain would remain unchanged.

Table 4: Hypothetical Biotransformations of this compound and Corresponding Mass Shifts

| Biotransformation | Modification | Change in Elemental Formula | Exact Mass Shift (Da) |

| Oxidation (Hydroxylation) | + O | +O | +15.9949 |

| N-Acetylation | + Acetyl group | +C₂H₂O | +42.0106 |

| Glucuronidation | + Glucuronic acid | +C₆H₈O₆ | +176.0321 |

| Sulfation | + Sulfate (B86663) group | +SO₃ | +79.9568 |

| Reduction of Nitro Group | -O₂ + H₂ | -O₂ +H₂ | -30.0106 |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the chiral nature of this compound. The presence of a stereocenter at the carbon atom bonded to the amino and hydroxyethyl (B10761427) groups means the compound can exist as two distinct enantiomers, (R) and (S). CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by these chiral molecules.

The resulting CD spectrum provides a unique fingerprint for each enantiomer. This technique is instrumental in determining the absolute configuration of the compound, a critical aspect for its biological activity, as different enantiomers often exhibit varied interactions with chiral biological targets like proteins and enzymes.

Furthermore, CD spectroscopy is highly sensitive to the conformational changes of the molecule. When this compound binds to a target protein, changes in its local environment can induce shifts in its conformation. These alterations are reflected in the CD spectrum, providing valuable insights into the molecule's three-dimensional structure upon binding. It can also be used to study the impact of the compound on the secondary and tertiary structure of a protein target, revealing whether the protein undergoes conformational changes during the interaction.

UV/Vis Spectroscopy for Binding Interactions and Reaction Monitoring

UV/Vis spectroscopy is a versatile and widely used technique for studying the binding interactions and monitoring the chemical reactions of this compound. The nitrophenol moiety acts as a strong chromophore, absorbing light in the ultraviolet-visible range.

Binding Interactions: When the compound interacts with a macromolecule, such as a protein or nucleic acid, the local environment of the chromophore is altered. This change typically results in a shift in the maximum absorption wavelength (λmax) and/or a change in the molar absorptivity. By systematically titrating the compound with a binding partner and monitoring these spectral changes, one can determine key thermodynamic parameters of the interaction. These parameters include the binding affinity (Ka) and the stoichiometry of the complex. This method provides quantitative data on the strength and specificity of the interaction. metrohm.com

Reaction Monitoring: UV/Vis spectroscopy is also an effective method for monitoring the progress of chemical reactions involving the compound. For instance, the reduction of the nitro group to an amino group leads to a significant change in the electronic structure of the molecule and, consequently, a dramatic shift in its UV/Vis absorption spectrum. researchgate.netresearchgate.netresearchgate.net By tracking the decrease in absorbance at the λmax of the reactant and the corresponding increase at the λmax of the product over time, the reaction kinetics can be determined. metrohm.comresearchgate.net

| Protein Concentration (µM) | Absorbance at λmax (AU) | Change in Absorbance (ΔA) |

|---|---|---|

| 0 | 0.500 | 0.000 |

| 10 | 0.525 | 0.025 |

| 20 | 0.548 | 0.048 |

| 50 | 0.580 | 0.080 |

| 100 | 0.610 | 0.110 |

| 200 | 0.625 | 0.125 |

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structures

To achieve an atomic-level understanding of how this compound interacts with its biological targets, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable. thermofisher.comelifesciences.org These methods provide detailed three-dimensional maps of molecular structures.

X-ray crystallography has long been the gold standard for determining the structures of protein-ligand complexes. researchgate.net It requires the formation of a well-ordered crystal of the complex, which is then diffracted with X-rays to generate an electron density map. nih.gov Cryo-EM has emerged as a powerful complementary technique, particularly for large, flexible, or difficult-to-crystallize complexes, such as membrane proteins. thermofisher.comnih.govnih.gov In cryo-EM, the sample is flash-frozen in its near-native state, and its structure is determined by averaging images from thousands of individual particles. elifesciences.org

Co-crystal Structure Elucidation of Compound-Protein Complexes

The primary goal of these techniques is to elucidate the co-crystal structure of the compound bound to its protein target. nih.gov This reveals the precise binding mode and orientation of the ligand within the protein's active or allosteric site. The high-resolution data allows for the identification of all non-covalent interactions that stabilize the complex, including hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking.

This structural information is invaluable for understanding the molecular basis of the compound's activity. It clarifies which amino acid residues are critical for binding and provides a static snapshot of the ligand-receptor interaction, which can explain the compound's specificity and affinity. nih.gov

| Parameter | Value |

|---|---|

| PDB ID | XXXX |

| Resolution (Å) | 1.8 |

| R-work / R-free | 0.19 / 0.22 |

| Space Group | P2₁2₁2₁ |

| Key Interacting Residues | Tyr84, Asp120, Phe250 |

| Observed H-Bonds | Ligand-OH to Asp120; Ligand-NH₂ to Tyr84 |

Structural Analysis of Compound-Derived Ligands

The initial structure of the this compound-protein complex serves as a foundational blueprint for structure-based drug design. nih.gov By analyzing this structure, medicinal chemists can rationally design new, derived ligands with potentially improved properties, such as higher affinity, greater selectivity, or better pharmacokinetic profiles.

X-ray crystallography and cryo-EM are then used iteratively to determine the structures of these new derivatives in complex with the target protein. This allows for a direct comparison with the parent compound, validating the design strategy and providing further insights for the next cycle of optimization. This iterative process of design, synthesis, and structural analysis is a cornerstone of modern drug discovery, enabling the development of highly potent and specific therapeutic agents. nih.gov

Computational Chemistry and Theoretical Modeling of 5 1 Amino 2 Hydroxyethyl 2 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can provide detailed insights into the electron distribution, orbital energies, and reactivity of a compound like 5-(1-Amino-2-hydroxyethyl)-2-nitrophenol.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For nitrophenol derivatives, the presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (nitro) groups would significantly influence the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy (EHOMO) | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy (ELUMO) | -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Reflects chemical reactivity and stability. |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 2.0 eV | Energy released when an electron is added. |

| Global Hardness (η) | 2.25 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.222 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | 4.25 eV | Tendency to attract electrons. |

| Chemical Potential (μ) | -4.25 eV | Escaping tendency of electrons. |

| Global Electrophilicity Index (ω) | 4.01 eV | Measures the electrophilic character. |

Note: The values in this table are hypothetical and serve for illustrative purposes only, as specific computational data for this compound were not found in the searched literature.

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (MEP or ESP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red colors typically denote areas of negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue colors indicate regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen of the amino group, making these sites potential hydrogen bond acceptors and targets for electrophiles. Positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups, indicating their role as hydrogen bond donors.

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations can be employed to model potential chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, it is possible to predict the most likely reaction pathways and determine the activation energies. This information is invaluable for understanding the compound's reactivity and potential metabolic fate. For instance, the reactivity of the aromatic ring towards electrophilic substitution or the potential for oxidation of the amino and hydroxyl groups could be investigated.

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid. These methods are crucial in drug discovery and toxicology for understanding the molecular basis of a compound's biological activity.

Binding Mode Prediction and Interaction Analysis with Receptors

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. A lower binding energy generally indicates a more stable complex.

A docking study of this compound with a specific receptor would identify the key amino acid residues involved in the interaction. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the hydroxyl and amino groups of the ligand would be expected to form hydrogen bonds with polar amino acid residues in the binding pocket.

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Receptor

| Receptor | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Receptor A | -7.8 | Asp112, Ser204 | Hydrogen Bond |

| Phe289, Trp109 | Hydrophobic | ||

| Lys191 | Electrostatic |

Note: This table is for illustrative purposes. Specific receptor interactions and binding energies would depend on the chosen biological target.

Conformational Dynamics and Stability of Compound-Biomolecule Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of the interactions.

An MD simulation of the this compound-receptor complex would reveal the flexibility of the ligand in the binding site and the persistence of the key interactions identified through docking. This analysis provides a more realistic representation of the binding event and can help to refine the understanding of the compound's mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important computational tool to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, which are structurally related to β2-adrenoceptor agonists, QSAR studies are instrumental in predicting biological activity and guiding the rational design of new, more potent, and selective molecules. nih.govwikipedia.org

The development of predictive QSAR models for analogs of this compound, which function as β2-adrenoceptor agonists, involves a systematic, multi-step process. drugdesign.org The primary goal is to create a statistically robust model that can accurately forecast the biological activity of novel, untested compounds based on their molecular structures. nih.gov

The initial and most critical step is the compilation of a suitable dataset. drugdesign.org This involves gathering a series of structurally related analogs with experimentally determined biological activities, typically expressed as pEC50 (the negative logarithm of the half-maximal effective concentration). nih.gov The dataset must be sufficiently large and structurally diverse to ensure the resulting model is comprehensive and has broad applicability. drugdesign.org These compounds are then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. nih.gov

Various QSAR methods can be employed, with three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) being particularly prevalent for this class of compounds. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA): In CoMFA, each molecule in the training set is placed within a 3D grid. The steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are then calculated between the molecule and a probe atom (e.g., an sp3 carbon with a +1 charge) at each grid point. nih.gov These calculated energy values serve as the independent variables in a Partial Least Squares (PLS) regression analysis, which correlates them with the dependent variable (pEC50). The resulting model highlights regions in 3D space where steric bulk or specific electrostatic charges are favorable or unfavorable for biological activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates similarity indices based on Gaussian-type distance dependence, avoiding some of the artifacts associated with the Lennard-Jones and Coulombic fields used in CoMFA. In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed understanding of the structure-activity relationship. nih.govmdpi.com

The output of these methods is a mathematical equation that quantitatively describes the relationship between the calculated fields (descriptors) and biological activity. This equation forms the basis of the predictive model. drugdesign.org The results are often visualized as 3D contour maps, which graphically represent the regions around the molecule where certain properties enhance or diminish activity, offering valuable insights for the design of new analogs. nih.govnih.gov For β2-adrenoceptor agonists, these models have revealed that electrostatic effects are often the most prominent forces influencing their activity. nih.gov

The selection of appropriate molecular descriptors and rigorous statistical validation are crucial for developing a reliable and predictive QSAR model. drugdesign.orgresearchgate.net

Descriptor Selection: The process begins with the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and counts of functional groups. nih.gov

3D Descriptors: Steric and electrostatic fields (as used in CoMFA/CoMSIA), dipole moment, molecular polarity, and quantum-chemical descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO). nih.govnih.govnih.gov

Physicochemical Properties: Lipophilicity (logP or logD), pKa, and molar refractivity. nih.gov

From this large pool of descriptors, a smaller, relevant subset must be selected to avoid overfitting the model. Methods like forward regression, backward elimination, or stepwise regression are employed to identify the descriptors that are most statistically significant in determining biological activity. drugdesign.orgnih.gov For analogs of this compound acting as β2 agonists, descriptors related to lipophilicity (e.g., logD at pH 7.4) and ionization (e.g., secondary amine pKa) have been shown to be particularly important in controlling the duration of action. nih.gov

Statistical Validation: Once a QSAR model is built, its statistical significance and predictive capability must be thoroughly validated. researchgate.net This involves both internal and external validation techniques. derpharmachemica.com

Internal Validation: This process assesses the robustness and stability of the model using only the training set data. The most common method is Leave-One-Out (LOO) cross-validation. In this technique, one compound is removed from the training set, a new model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The resulting cross-validated correlation coefficient (q² or Q²) is a key metric; a value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov

External Validation: This is the most stringent test of a model's predictive power. The model, which was built using only the training set, is used to predict the biological activities of the compounds in the independent test set (which were not used in model development). The predictive ability is assessed by the predictive correlation coefficient (R²pred). researchgate.netnih.gov

The table below summarizes key statistical parameters used for the validation of QSAR models.

| Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-Validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability of the model (robustness). | > 0.5 |

| Predictive Correlation Coefficient | R²pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| Standard Error of Estimate | SEE | Represents the standard deviation of the residuals, indicating the absolute error of the model. | Lower is better |

Y-randomization is another crucial validation test. The biological activity values in the training set are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher R² and q² than the randomized models, it confirms that the model is not a result of chance correlation. mdpi.com A model that successfully passes these rigorous validation steps can be confidently used to predict the biological activity of new analogs. nih.gov

In Silico Prediction of Biochemical Transformation Pathways

In silico tools and computational methods offer a powerful, cost-effective approach to predict the potential metabolic fate of xenobiotics like this compound. researchgate.net These methods can identify likely metabolites by simulating the biochemical transformations that occur in biological systems, primarily mediated by enzymes such as cytochrome P450 (CYP) oxidases. acs.orgmdpi.com

The prediction of transformation pathways typically involves several computational strategies:

Knowledge-Based Systems: These systems utilize databases of known metabolic reactions and transformation rules derived from experimentally verified metabolic pathways. researchgate.net Software tools like BioTransformer, GLORY, and MetaCyc contain extensive libraries of biotransformations. mdpi.commetacyc.orgoup.com When the structure of a parent compound is provided, the software applies these rules to predict a series of possible metabolites from Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. mdpi.com

Structure-Based Approaches: These methods involve molecular docking of the substrate into the active site of specific metabolizing enzymes, such as various CYP isoforms. acs.org The docking simulations predict the most likely binding orientation of the substrate. The atoms of the substrate that are positioned closest to the enzyme's reactive center (e.g., the heme iron in CYPs) are identified as the most probable "sites of metabolism" (SoMs). acs.org

Reactivity-Based Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the reactivity of different sites within the molecule. acs.org These calculations can determine the activation energies for various potential metabolic reactions (e.g., hydrogen abstraction or aromatic hydroxylation), allowing researchers to predict the most energetically favorable transformation pathways. acs.org

For a molecule like this compound, in silico prediction would explore several potential biotransformation routes based on its functional groups: the nitrophenol ring and the amino-hydroxyethyl side chain.

The table below outlines potential biochemical transformations for this compound predicted by in silico methods, based on known pathways for related compounds like nitrophenols and aminophenols. nih.govnih.govnih.govnih.gov

| Transformation Type | Reaction | Potential Product(s) |

| Phase I: Nitro Reduction | Reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino group (-NH₂). | 5-(1-Amino-2-hydroxyethyl)-2-aminophenol |

| Phase I: Aromatic Hydroxylation | Addition of a hydroxyl group (-OH) to the aromatic ring, catalyzed by CYP enzymes. | 5-(1-Amino-2-hydroxyethyl)-x-hydroxy-2-nitrophenol |

| Phase I: Deamination/Oxidation | Removal of the amino group from the side chain, potentially followed by oxidation. | Nitrophenol derivatives with modified side chains. |

| Phase I: Ring Cleavage | Following initial transformations (e.g., formation of catechols or hydroquinones), dioxygenase enzymes can cleave the aromatic ring. | Aliphatic acids (e.g., maleylacetic acid, β-ketoadipic acid). nih.gov |

| Phase II: Glucuronidation | Conjugation of a glucuronic acid moiety to a hydroxyl or amino group. | Glucuronide conjugates of the parent compound or its Phase I metabolites. |

| Phase II: Sulfation | Conjugation of a sulfate (B86663) group to a hydroxyl group. | Sulfate conjugates of the parent compound or its Phase I metabolites. |

| Phase II: Glutathione (B108866) Conjugation | Conjugation with glutathione (GSH), often following the formation of reactive intermediates. | Glutathione conjugates. nih.gov |

The biodegradation pathway of related compounds like p-nitrophenol often involves an initial denitration to form hydroquinone, which is then converted to 1,2,4-benzenetriol (B23740). nih.govnih.gov Subsequent ring cleavage of 1,2,4-benzenetriol leads to the formation of maleylacetic acid and eventually β-ketoadipic acid, which can enter central metabolism. nih.gov Similarly, the metabolism of aminophenols can proceed through intermediates like 1,2,4-benzenetriol or involve conjugation reactions with glutathione. nih.gov By combining the predictions from various in silico tools, a comprehensive metabolic map can be generated, providing valuable hypotheses for subsequent experimental validation using techniques like LC-MS. mdpi.com

Future Research Directions and Unaddressed Academic Questions for 5 1 Amino 2 Hydroxyethyl 2 Nitrophenol

Exploration of Novel Biocatalytic and Sustainable Synthetic Routes

The synthesis of complex organic molecules like 5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is increasingly guided by the principles of green chemistry and the use of biocatalysis. Traditional synthetic methods can be resource-intensive and generate significant waste. researchgate.net Future research should prioritize the development of enzymatic and sustainable pathways for its production.

Biocatalysis, utilizing enzymes to perform specific chemical transformations, offers high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. mdpi.com For a chiral molecule like this compound, enzymes such as transaminases or imine reductases could be explored for the asymmetric synthesis of the amine group, ensuring high enantiomeric excess. mdpi.com Similarly, oxygenase enzymes, like cytochrome P450s, are known to perform highly selective C-H hydroxylation reactions and could be engineered to introduce the hydroxyl group with precision. nih.gov

Key research questions in this area include:

Can a multi-enzyme, one-pot cascade reaction be designed for the synthesis of this compound from a simple precursor?

Which specific classes of enzymes (e.g., imine reductases, hydroxylases) are most effective for stereoselectively installing the chiral center?

Can sustainable practices, such as using water as a solvent and employing recyclable heterogeneous nano-catalysts, be integrated into the synthesis to improve its environmental footprint? biointerfaceresearch.com

Table 1: Comparison of Potential Biocatalytic Synthetic Strategies

| Catalytic Strategy | Key Enzyme Class | Potential Advantages | Key Challenges |

|---|---|---|---|

| Asymmetric Amination | Transaminase (TA) or Reductive Aminase (RedAm) | High stereoselectivity, mild reaction conditions, reduced waste. mdpi.com | Enzyme stability, substrate scope, availability of enantiocomplementary enzymes for both stereoisomers. |

| Selective Hydroxylation | Cytochrome P450 Monooxygenase (P450) | High regio- and stereoselectivity for C-H bond functionalization. nih.gov | Requires cofactor regeneration systems, potential for over-oxidation, enzyme engineering may be needed for novel substrates. |

| Integrated Cascade | Multi-enzyme System | One-pot synthesis, reduced downstream processing, improved process efficiency. | Compatibility of reaction conditions for all enzymes, potential for substrate/product inhibition across the cascade. |

Elucidation of Secondary and Off-Target Molecular Interactions